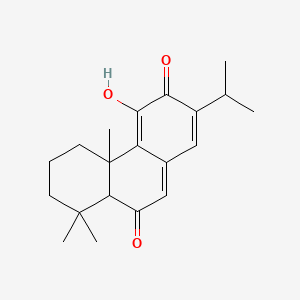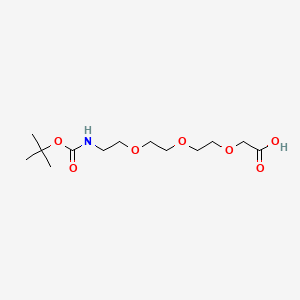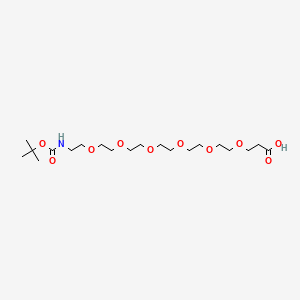
UBP 282
説明
UBP 282 は、AMPA (α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸) 受容体とカイネイトグルタミン酸受容体の両方のアンタゴニストとして作用します 。これらの受容体は、哺乳類の脳におけるシナプス伝達と可塑性において重要な役割を果たしています。
科学的研究の応用
神経薬理学
UBP 282 は、AMPA 受容体拮抗薬として認識されています 。これは、中枢神経系のシナプス伝達と可塑性に不可欠な AMPA 受容体媒介電流を阻害します。この特性により、this compound は、てんかん、虚血性脳卒中、神経変性疾患など、AMPA 受容体が関与する神経疾患を研究するための貴重なツールとなっています。
がん研究
この化合物の癌研究における関連性は、ユビキチン特異的ペプチダーゼ (USP) 経路における役割に由来します 。USP はタンパク質分解と調節に関与しており、その機能不全は癌の進行に関連しています。this compound は、USP の阻害を研究するために使用でき、新しい癌治療薬の開発につながる可能性があります。
免疫療法
This compound の USP への影響は、癌免疫療法にも及びます 。USP 阻害剤である this compound は、免疫細胞の機能を調節し、免疫応答を調整することで、癌と戦う免疫システムの能力を強化する方法を理解するのに役立ちます。
分子シグナル伝達
この化合物は、DNA 損傷修復、p53、およびトランスフォーミング成長因子-β (TGF-β) 経路など、さまざまな分子シグナル伝達経路に役割を果たしています 。これらの経路は細胞恒常性を維持するために重要であり、それらを研究することで、癌や炎症などの疾患の治療に関する洞察を得ることができます。
作用機序
Target of Action
UBP 282 primarily targets AMPA and kainate glutamate receptors . These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian brain . They play crucial roles in synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a potent, selective, and competitive antagonist of AMPA and kainate receptors . It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM . Furthermore, this compound antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96 .
Biochemical Pathways
The antagonistic action of this compound on AMPA and kainate receptors affects the glutamatergic signaling pathway . By inhibiting these receptors, this compound can modulate synaptic transmission, network excitability, and synaptogenesis .
Pharmacokinetics
NaOH . This solubility suggests that this compound may have good bioavailability.
Result of Action
This compound’s antagonistic action on AMPA and kainate receptors results in significant molecular and cellular effects. It can almost completely abolish responses to AMPA while responses to NMDA, kainate, and DHPG are relatively unaffected . This selective inhibition allows this compound to modulate specific aspects of neuronal signaling.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other neurotransmitters and modulators in the neuronal environment can influence the compound’s action on its target receptors.
準備方法
UBP 282 は、特定の経路で合成され、以下の化学構造をもたらします。
Chemical name:4−[3−(22S)−2−amino−2−carboxyethyl]−2,6−dioxopyrimidin−1−yl
特性
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLZPOBHPIDFX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















